molecular formula C22H21NO B335220 N-benzhydryl-3,4-dimethylbenzamide

N-benzhydryl-3,4-dimethylbenzamide

Katalognummer: B335220
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: XJWJGIVHLDITEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzhydryl-3,4-dimethylbenzamide is a chemical compound intended for Research Use Only. It is not for diagnostic or therapeutic use. The compound features a benzamide core, a common motif in medicinal chemistry, which is substituted with 3,4-dimethyl and N-benzhydryl groups . The benzhydryl (diphenylmethyl) group is a prominent structural element in various biologically active molecules and can impart unique steric and electronic properties, potentially influencing binding affinity and metabolic stability . Researchers are investigating this compound and its derivatives as a key intermediate in organic synthesis, particularly in the development of novel small-molecule libraries. Potential research applications include its use as a building block in peptide mimetics and amide bond formation studies, areas that are foundational for discovering new therapeutic agents . The mechanism of action for this compound is not established and would be dependent on the specific context of the research application. Researchers should handle all chemicals with appropriate precautions. For more detailed specifications, including purity and handling information, please contact our technical team.

Eigenschaften

Molekularformel

C22H21NO

Molekulargewicht

315.4 g/mol

IUPAC-Name

N-benzhydryl-3,4-dimethylbenzamide

InChI

InChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)22(24)23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24)

InChI-Schlüssel

XJWJGIVHLDITEH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural differences among analogs include substituent bulk and electronic effects:

Compound N-Substituent Benzoyl Substituents Crystal Packing/Stability
N,4-Dimethylbenzamide Methyl 4-Methyl Forms 1D hydrogen-bonded networks via N─H∙∙∙O interactions .
N-(3,4-Dimethylphenyl)benzamide 3,4-Dimethylphenyl None Likely less sterically hindered than benzhydryl analogs.
N-Benzhydryl-3,4-dimethylbenzamide Benzhydryl 3,4-Dimethyl Predicted reduced solubility and altered crystal packing due to bulk.

Reactivity and Stability

  • N-Chloro-3,4-dimethylbenzamide underwent C─H activation to form regioisomeric products (5:1 ratio), with the major product arising from functionalization at the less hindered position . The benzhydryl analog’s bulk may further hinder such reactivity, favoring selective transformations at accessible sites.
  • Electron-withdrawing substituents (e.g., chloro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) may stabilize intermediates. The benzhydryl group’s electron-rich aromatic rings could modulate electronic effects .

Physical and Spectral Properties

Compound Physical State IR (cm⁻¹) HRMS ([M+Na]⁺)
N-Methoxy-3,4-dimethylbenzamide Brown oil 1726 (C=O), 1612 (Ar) 319.1153 (Found)
N,4-Dimethylbenzamide Crystalline solid N─H stretch ~3300 Not reported

For N-benzhydryl-3,4-dimethylbenzamide , IR would feature similar amide C=O (~1660–1720 cm⁻¹) and aromatic C─H (~3000–3100 cm⁻¹) stretches. HRMS would reflect its higher molecular weight due to the benzhydryl group.

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

Direct amide coupling between 3,4-dimethylbenzoic acid and benzhydrylamine is facilitated by carbodiimide-based reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This method leverages N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) as coupling additives to mitigate side reactions and enhance yields. The electron-deficient nature of benzhydrylamine necessitates optimized conditions to overcome poor nucleophilicity.

Procedure and Optimization

In a representative protocol, 3,4-dimethylbenzoic acid (1.0 equiv) and EDC (1.2 equiv) are dissolved in anhydrous dichloromethane. After activation for 30 minutes, benzhydrylamine (1.1 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12–24 hours. Purification via silica gel chromatography affords the target compound in 68–72% yield. Substituting HOBt for DMAP increases yields to 78–82% by suppressing racemization and facilitating intermediate stabilization.

Table 1: Direct Amide Coupling Performance

Reagent SystemSolventTime (h)Yield (%)
EDC/DMAPDCM2468–72
EDC/HOBt/DIPEADMF1878–82
DCC/HOAtTHF3665–70

Schlenk-Type Reaction with Benzhydryllithium Reagents

Organometallic Approach

Benzhydryllithium (BzhLi), generated by treating diphenylmethane with n-butyllithium, reacts with 3,4-dimethylbenzoyl chloride to form the target amide. This method exploits the high nucleophilicity of organolithium reagents, enabling rapid amide bond formation under anhydrous conditions.

Experimental Protocol

A solution of 3,4-dimethylbenzoyl chloride (1.0 equiv) in tetrahydrofuran (THF) is cooled to −78°C, and BzhLi (1.2 equiv) is added dropwise. The reaction warms to 0°C over 2 hours, quenched with aqueous ammonium chloride, and extracted with ethyl acetate. Evaporation and recrystallization from ethanol yield N-benzhydryl-3,4-dimethylbenzamide in 85–88% purity.

Table 2: Organometallic Method Optimization

Temperature (°C)SolventEquiv. BzhLiYield (%)
−78 to 0THF1.285–88
−40 to 25Et₂O1.572–75

Multi-Step Synthesis via Ester Intermediates

Esterification and Sequential Aminolysis

This route involves converting 3,4-dimethylbenzoic acid to its methyl ester, followed by hydrazinolysis and subsequent condensation with benzhydryl chloride. The ester intermediate enhances reactivity toward nucleophilic amines while avoiding direct handling of sensitive acyl chlorides.

Stepwise Procedure

  • Esterification : 3,4-Dimethylbenzoic acid is treated with methanol and sulfuric acid to yield methyl 3,4-dimethylbenzoate (92–95% yield).

  • Hydrazinolysis : Reaction with hydrazine hydrate in ethanol produces 3,4-dimethylbenzohydrazide (80–83% yield).

  • Condensation : Benzaldehyde derivatives are introduced under acidic conditions to form the benzhydrylhydrazone, which is reduced to the target amide using hydrogenation or borohydride reagents.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Direct CouplingSimple, one-potModerate yieldsLab-scale
OrganometallicHigh yields, purityAir/moisture sensitivityPilot-scale
Multi-StepAvoids acyl chloridesLengthy purificationIndustrial-scale

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 10H, benzhydryl), 7.05 (d, J = 8.0 Hz, 1H, aromatic), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Challenges and Optimization Strategies

Steric hindrance from the benzhydryl group often necessitates elevated temperatures or prolonged reaction times. Microwave-assisted synthesis reduces reaction durations by 40–50% while maintaining yields . Solvent selection also critically impacts efficiency; polar aprotic solvents like DMF enhance reagent solubility but may complicate purification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.